

Spectroscopic Data of 1-Bromophenanthrene: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name:	1-Bromophenanthrene
CAS No.:	51958-51-1
Cat. No.:	B108028

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of **1-Bromophenanthrene**, a key intermediate in the synthesis of complex polycyclic aromatic hydrocarbons and functional materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in practical application and theoretical principles.

Introduction

1-Bromophenanthrene (C₁₄H₉Br) is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The position of the bromine atom at the C1 position significantly influences the electronic and steric properties of the phenanthrene core, making it a versatile building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount for its use in further synthetic transformations. This guide provides a detailed exposition of the primary spectroscopic techniques used for the characterization of **1-**

Bromophenanthrene, ensuring scientific integrity and providing a reliable reference for researchers.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the correct interpretation of spectroscopic data, particularly for NMR. The structure and IUPAC numbering for **1-Bromophenanthrene** are presented below.

Caption: Molecular structure of **1-Bromophenanthrene** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1-Bromophenanthrene**, both ^1H and ^{13}C NMR provide critical information for structural verification.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of **1-Bromophenanthrene** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Bromophenanthrene** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the aromatic region (typically 0-10 ppm).
 - Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Use a relaxation delay of at least 1-2 seconds.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.
- Set the spectral width to encompass the full range of aromatic and halogenated carbon signals (e.g., 0-160 ppm).
- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

^1H NMR Spectral Data

The ^1H NMR spectrum of **1-Bromophenanthrene** is characterized by a complex set of signals in the aromatic region. The bromine atom induces a downfield shift on the adjacent protons due to its inductive effect and influences the coupling patterns.



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Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical aromatic proton chemical shifts and coupling patterns.

Interpretation of the ^1H NMR Spectrum: The protons on the phenanthrene ring system appear in the range of δ 7.6-8.7 ppm, which is characteristic for aromatic protons. The downfield-most

signals are typically those in the "bay region" (H-4 and H-5) and those adjacent to the bromine atom. The observed coupling constants are consistent with ortho- and meta-couplings in an aromatic system.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of **1-Bromophenanthrene** displays 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The carbon atom directly attached to the bromine (C-1) is significantly shielded due to the "heavy atom effect".



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Note: The chemical shifts are approximate and assigned based on established principles of ¹³C NMR spectroscopy for substituted aromatic compounds.

Interpretation of the ¹³C NMR Spectrum: The signals for the carbon atoms of **1-Bromophenanthrene** appear in the aromatic region (δ 120-135 ppm). The carbon directly bonded to the bromine atom (C-1) experiences a shielding effect, causing its signal to appear at a relatively upfield position compared to other quaternary carbons. The remaining carbon signals are assigned based on substituent effects and comparison with related structures.

Caption: Simplified diagram illustrating key ¹H-¹³C correlations and ¹H-¹H couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **1-Bromophenanthrene** is dominated by absorptions

characteristic of an aromatic system and a carbon-bromine bond.

Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation:** A small amount of the solid **1-Bromophenanthrene** sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
- **Acquisition:** The spectrum is typically recorded in the mid-IR range (4000-400 cm^{-1}). A background spectrum of the KBr pellet or the clean salt plate is recorded and automatically subtracted from the sample spectrum.

IR Spectral Data



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Interpretation of the IR Spectrum: The presence of sharp peaks above 3000 cm^{-1} confirms the existence of aromatic C-H bonds. The series of absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region are characteristic of the C=C stretching vibrations within the aromatic rings. The strong absorptions in the fingerprint region ($900\text{-}675\text{ cm}^{-1}$) are due to the out-of-plane bending of the aromatic C-H bonds, and their specific pattern can be indicative of the substitution pattern on the aromatic rings. The absorption around 1050 cm^{-1} is consistent with the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation and introduction.
- **Ionization:** Electron Ionization (EI) at 70 eV is a standard method for generating ions.
- **Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Mass Spectral Data



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Interpretation of the Mass Spectrum: The mass spectrum of **1-Bromophenanthrene** shows a prominent molecular ion peak cluster at m/z 256 and 258, with a nearly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br isotopes). The base peak is typically the molecular ion. A significant fragment is observed at m/z 176, corresponding to the loss of the bromine atom, forming the stable phenanthrenyl cation. The peak at m/z 88 can be attributed to the doubly charged phenanthrenyl cation.



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Caption: Primary fragmentation pathway of **1-Bromophenanthrene** in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust and comprehensive characterization of **1-Bromophenanthrene**. The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of its structure. The detailed interpretation of the spectral features offers valuable insights for researchers utilizing this compound in their synthetic endeavors. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating reliable structural elucidation and contributing to the overall integrity of the research.

References

- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [[Link](#)]
- PubChem, National Center for Biotechnology Information. **1-Bromophenanthrene**. [[Link](#)][1]
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Sources

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